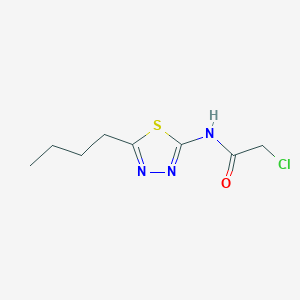

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-2-3-4-7-11-12-8(14-7)10-6(13)5-9/h2-5H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJIXCOQUMLMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166314 | |

| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-44-3 | |

| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015777443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, and its derivatives are actively explored in drug discovery.[1][2][3] This document outlines a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 5-butyl-1,3,4-thiadiazol-2-amine, followed by its chloroacetylation. We delve into the mechanistic rationale behind the chosen synthetic strategy and provide detailed, step-by-step protocols. Furthermore, a comprehensive guide to the structural elucidation and purity assessment of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and melting point analysis, is presented. This guide is intended to be an invaluable resource for researchers, chemists, and professionals engaged in the synthesis and development of novel thiadiazole-based compounds.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic motif that has garnered substantial attention in the fields of medicinal and agricultural chemistry due to the diverse biological activities exhibited by its derivatives.[1][4][5] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and herbicidal activities.[3][6][7] The structural versatility of the 1,3,4-thiadiazole nucleus allows for facile functionalization at the 2- and 5-positions, enabling the modulation of its physicochemical and pharmacokinetic properties for targeted biological applications.

The target molecule, this compound (CAS No. 15777-44-3), combines the bioactive 1,3,4-thiadiazole core with a reactive chloroacetamide moiety.[8][9] The chloroacetyl group serves as a versatile synthetic handle for further molecular elaboration, allowing for the introduction of various functionalities through nucleophilic substitution reactions. This makes the title compound a valuable intermediate for the construction of more complex molecules with potentially enhanced biological profiles. This guide provides a detailed roadmap for its synthesis and thorough characterization.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is approached via a logical two-step sequence. The first step involves the construction of the core heterocyclic system, 5-butyl-1,3,4-thiadiazol-2-amine, from commercially available starting materials. The second step is the subsequent N-acylation of this amino-thiadiazole intermediate with chloroacetyl chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. chemmethod.com [chemmethod.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. heteroletters.org [heteroletters.org]

- 8. N-(5-BUTYL-[1,3,4]THIADIAZOL-2-YL)-2-CHLORO-ACETAMIDE [chemicalbook.com]

- 9. 15777-44-3 Cas No. | N-(5-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide | Matrix Scientific [matrixscientific.com]

A Technical Guide to N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide: Synthesis, Properties, and Therapeutic Potential

This guide provides an in-depth technical overview of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We will explore its fundamental chemical identity, synthesis protocols, and the broader context of its potential applications, grounded in the extensive bioactivity of the 1,3,4-thiadiazole scaffold.

Core Compound Identification

Precise identification is the cornerstone of reproducible scientific research. The fundamental identifiers for the target compound are as follows:

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 15777-44-3 | [1][3] |

| Molecular Formula | C₈H₁₂ClN₃OS | [1] |

The IUPAC name for this compound is This compound . The structure consists of a central 1,3,4-thiadiazole ring substituted with a butyl group at the 5-position and a 2-chloroacetamide group at the 2-position.

Synthesis Methodology: A Validated Protocol

The synthesis of N-(5-aryl/alkyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide derivatives is a well-established process in medicinal chemistry. The primary route involves the acylation of a 2-amino-5-alkyl-1,3,4-thiadiazole precursor with chloroacetyl chloride. This method is favored for its high efficiency and relatively straightforward execution.[4]

Synthesis Workflow

The synthesis can be visualized as a two-step process starting from valeric acid (a pentanoic acid derivative which provides the butyl group) and thiosemicarbazide.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is synthesized from established methods for analogous compounds and serves as a robust starting point for laboratory synthesis.[4][5]

Step 1: Synthesis of 2-Amino-5-butyl-1,3,4-thiadiazole (Precursor)

-

To a flask, add thiosemicarbazide (1 molar equivalent) and valeric acid (1 molar equivalent).

-

Slowly add phosphoryl chloride (POCl₃, ~3-4 molar equivalents) to the mixture under cooling in an ice bath, as the reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux (typically 75-85 °C) for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., NaOH pellets or a saturated NaHCO₃ solution) until the pH is approximately 5-6.

-

The precipitate formed is the crude 2-amino-5-butyl-1,3,4-thiadiazole. Filter the solid, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the purified 2-amino-5-butyl-1,3,4-thiadiazole (1 molar equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.[4]

-

To this solution, add chloroacetyl chloride (1 molar equivalent) dropwise while stirring.

-

The reaction mixture can be stirred vigorously at ambient temperature for several hours or subjected to microwave irradiation (30-35 minutes) to accelerate the reaction rate and potentially increase yield.[4]

-

Monitor the reaction via TLC (e.g., using a Chloroform:Methanol 95:5 v/v solvent system).[4]

-

Once the reaction is complete, the product often precipitates out of the solution. If not, the product can be isolated by pouring the mixture into cold water.

-

Filter the solid product, wash thoroughly with water to remove any unreacted starting materials and solvent, and then with a non-polar solvent like ether to aid in drying.

-

The final product can be purified by recrystallization from a suitable solvent like ethanol-water mixture.

Scientific Context and Therapeutic Potential

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse and significant biological activities.[6] Compounds incorporating this moiety have been successfully developed as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[6]

Potential as an Anticancer Agent

A primary area of investigation for novel 1,3,4-thiadiazole derivatives is oncology. The rationale stems from their demonstrated ability to interfere with key cancer pathways.

-

Apoptosis Induction: Many 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to induce apoptosis in cancer cell lines, such as MCF7 (breast cancer), through the activation of caspases 3 and 9.[7] This suggests that this compound could function as a pro-apoptotic agent.

-

Enzyme Inhibition:

-

Glutaminase (GLS) Inhibition: Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a related compound, is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS).[5] GLS is critical for the metabolism of rapidly proliferating cancer cells, making it a key therapeutic target.[5]

-

Lipoxygenase (LOX) Inhibition: The role of LOX enzymes in the progression of various cancers is well-documented.[8] N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized and evaluated as 15-lipoxygenase-1 inhibitors, showing potential as anticancer drugs.[8]

-

The logical pathway from compound to potential therapeutic effect can be visualized as follows:

Caption: Postulated mechanism of action for 1,3,4-thiadiazole derivatives in oncology.

Other Potential Applications

The structural motifs present in this compound suggest potential utility in other therapeutic areas, including as an antifungal or herbicidal agent, activities observed in other substituted thiadiazoles.[9][10]

Conclusion for the Research Professional

This compound (CAS: 15777-44-3) is a readily synthesizable compound belonging to the highly bioactive 1,3,4-thiadiazole class. Its structure presents a compelling starting point for drug discovery programs, particularly in oncology, due to the established mechanisms of related analogues in inducing apoptosis and inhibiting key metabolic enzymes. The provided synthesis protocol offers a reliable method for producing this compound for further screening and development. Researchers are encouraged to explore its activity in relevant cancer cell lines and enzyme assays to fully elucidate its therapeutic potential.

References

-

Matrix Scientific. N-(5-Butyl-[1][11][12]thiadiazol-2-yl)-2-chloro-acetamide.

-

ChemicalBook. N-(5-BUTYL-[1][11][12]THIADIAZOL-2-YL)-2-CHLORO-ACETAMIDE.

-

ChemicalBook. 15777-46-5(2-CHLORO-N-(5-ISOBUTYL-[1][11][12]THIADIAZOL-2-YL)-ACETAMIDE) Product Description.

-

PubChem. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide.

-

PubChem. 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide.

-

Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.

-

Shukla, K., et al. (2012). Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. Journal of Medicinal Chemistry.

-

Pharmaffiliates. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3.

-

Chemsigma. N-(5-BUTYL-[1][11][12]THIADIAZOL-2-YL)-2-CHLORO-ACETAMIDE [15777-44-3].

-

ResearchGate. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.

-

IOSR Journal. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.

-

ResearchGate. Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation.

-

PubChem. Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-.

-

NIST WebBook. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide.

-

Hosseinzadeh, L., Khorand, A., & Aliabadi, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie.

-

ResearchGate. Thiazole derivatives: prospectives and biological applications.

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research.

-

MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.

-

PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.

Sources

- 1. 15777-44-3 Cas No. | N-(5-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide | Matrix Scientific [matrixscientific.com]

- 2. N-(5-BUTYL-[1,3,4]THIADIAZOL-2-YL)-2-CHLORO-ACETAMIDE [chemicalbook.com]

- 3. N-(5-BUTYL-[1,3,4]THIADIAZOL-2-YL)-2-CHLORO-ACETAMIDE [15777-44-3] | Chemsigma [chemsigma.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. 15777-46-5 CAS MSDS (2-CHLORO-N-(5-ISOBUTYL-[1,3,4]THIADIAZOL-2-YL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Screening the Biological Activity of Novel 1,3,4-Thiadiazole Derivatives

Foreword: The Enduring Promise of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, consistently demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Its five-membered aromatic structure, containing one sulfur and two nitrogen atoms, imparts favorable physicochemical properties, such as enhanced liposolubility and the ability to cross cellular membranes, allowing for effective interaction with a diverse array of biological targets.[4] This guide serves as a comprehensive resource for researchers engaged in the discovery and development of novel 1,3,4-thiadiazole-based therapeutic agents. We will delve into the rationale behind screening cascades, provide detailed, field-proven protocols for evaluating key biological activities, and emphasize the importance of integrated data analysis for lead candidate selection.

Chapter 1: Foundational Chemistry - Synthesizing the Building Blocks

The journey of biological screening begins with the successful synthesis of novel derivatives. A common and effective strategy for the synthesis of 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides.[5][6] This approach offers a versatile platform for introducing a wide range of substituents, thereby enabling the exploration of a broad chemical space.

General Synthetic Strategy: From Thiosemicarbazide to 1,3,4-Thiadiazole

A frequently employed synthetic route involves the reaction of a thiosemicarbazide with a one-carbon donor, such as carbon disulfide or a carboxylic acid derivative, often in the presence of a dehydrating agent like phosphorus oxychloride or a base.[2][4][5]

Diagram: General Synthesis of 1,3,4-Thiadiazole Derivatives

Caption: A generalized workflow for the synthesis of 1,3,4-thiadiazole derivatives.

Exemplary Protocol: Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives

This protocol outlines a one-pot synthesis method that avoids the use of harsh or toxic reagents.

-

Reaction Setup: In a round-bottom flask, dissolve the chosen thiosemicarbazide derivative in a suitable solvent.

-

Addition of Carboxylic Acid: Add an equimolar amount of the desired carboxylic acid to the reaction mixture.

-

Cyclization: Introduce a cyclizing agent such as polyphosphate ester (PPE).

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction, extract the product, and purify using column chromatography or recrystallization.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[4][7]

Chapter 2: The Primary Line of Defense - Antimicrobial Activity Screening

Given the persistent challenge of antimicrobial resistance, the search for novel antibacterial and antifungal agents is a critical area of research. 1,3,4-thiadiazole derivatives have consistently shown promise in this domain.[8][9]

Initial Screening: The Agar Diffusion Method

The disk diffusion method is a widely used, preliminary qualitative assay to assess the antimicrobial potential of newly synthesized compounds.[9][10]

Step-by-Step Protocol: Disk Diffusion Assay

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Disk Application: Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

Following a positive result in the initial screen, the Minimum Inhibitory Concentration (MIC) is determined to quantify the lowest concentration of the compound that inhibits the visible growth of the microorganism.[10][11]

Step-by-Step Protocol: Broth Microdilution MIC Assay

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Controls: Include positive (broth with inoculum, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under the same conditions as the disk diffusion assay.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Thia-001 | S. aureus | 18 | 16 |

| Thia-001 | E. coli | 12 | 64 |

| Thia-002 | S. aureus | 22 | 8 |

| Thia-002 | E. coli | 15 | 32 |

| Ampicillin | S. aureus | 25 | 4 |

| Ampicillin | E. coli | 20 | 8 |

Table 1: Representative data from antimicrobial screening of two novel 1,3,4-thiadiazole derivatives.

Chapter 3: Targeting Malignancy - Anticancer Activity Evaluation

The development of novel anticancer agents remains a cornerstone of pharmaceutical research, and 1,3,4-thiadiazoles have demonstrated significant potential in this area.[1][12]

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[13][14]

Diagram: MTT Assay Workflow

Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.

Step-by-Step Protocol: MTT Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.[14][15]

-

Compound Treatment: Treat the cells with a range of concentrations of the novel 1,3,4-thiadiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells for a specified period (typically 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

| Compound ID | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | Normal Fibroblasts (IC₅₀, µM) | Selectivity Index (SI) |

| Thia-003 | 8.2 | 12.5 | >100 | >12.2 |

| Thia-004 | 25.6 | 31.8 | >100 | >3.9 |

| Doxorubicin | 0.5 | 0.8 | 2.1 | 4.2 |

Table 2: Illustrative IC50 values and selectivity indices for novel 1,3,4-thiadiazole derivatives against cancer and non-cancerous cell lines. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[16]

Chapter 4: Quelling the Flames - Anti-inflammatory and Antioxidant Potential

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. 1,3,4-thiadiazoles have emerged as promising candidates for anti-inflammatory and antioxidant therapies.[17][18]

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

Inhibition of protein denaturation is a well-established method for in vitro screening of anti-inflammatory activity.

Step-by-Step Protocol: Inhibition of Albumin Denaturation

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

-

Induction of Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time.

-

Cooling and Measurement: Cool the solutions and measure the turbidity using a spectrophotometer at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation compared to a control without the test compound. Diclofenac sodium can be used as a standard reference drug.[19]

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.[20][21][22]

Step-by-Step Protocol: DPPH Assay

-

Reaction Setup: In a 96-well plate, add various concentrations of the test compound to a methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). Ascorbic acid or Trolox can be used as a positive control.[23]

| Compound ID | Inhibition of Albumin Denaturation (IC₅₀, µg/mL) | DPPH Scavenging (IC₅₀, µg/mL) |

| Thia-005 | 15.2 | 28.4 |

| Thia-006 | 21.8 | 45.1 |

| Diclofenac | 10.5 | N/A |

| Ascorbic Acid | N/A | 12.7 |

Table 3: Example data for in vitro anti-inflammatory and antioxidant screening.

Chapter 5: Unraveling the Mechanism - Enzyme Inhibition and In Silico Studies

To advance from a hit to a lead compound, it is crucial to understand the mechanism of action. This often involves investigating the compound's ability to inhibit specific enzymes and predicting its binding mode through computational methods.

Enzyme Inhibition Assays: A Targeted Approach

1,3,4-thiadiazole derivatives are known to inhibit various enzymes, including carbonic anhydrase and urease.[24][25][26]

Exemplary Protocol: Carbonic Anhydrase Inhibition Assay

-

Assay Principle: This assay measures the inhibition of the esterase activity of carbonic anhydrase using p-nitrophenyl acetate as a substrate.

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing buffer, a known concentration of carbonic anhydrase, and varying concentrations of the inhibitor.

-

Initiation: Start the reaction by adding the substrate, p-nitrophenyl acetate.

-

Spectrophotometric Monitoring: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 348 nm.[24]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acetazolamide is a standard inhibitor for this enzyme.[24]

In Silico Screening: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[27][28][29] It provides valuable insights into the binding interactions and can help in rational drug design.

Diagram: Molecular Docking Workflow

Caption: A conceptual workflow for molecular docking studies.

General Workflow for Molecular Docking

-

Protein and Ligand Preparation: Obtain the 3D structures of the target protein (from databases like PDB) and the synthesized 1,3,4-thiadiazole derivatives.

-

Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to predict the binding pose of the ligand in the active site of the protein.

-

Scoring and Analysis: Analyze the docking results to determine the binding affinity (docking score) and visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[28][30]

Conclusion: An Integrated Approach to Drug Discovery

The biological screening of novel 1,3,4-thiadiazole derivatives requires a multi-faceted and logical approach. By systematically progressing from broad initial screens to more specific, quantitative assays and mechanistic studies, researchers can efficiently identify and optimize promising lead compounds. This guide provides a robust framework for these endeavors, emphasizing the synergy between synthetic chemistry, biological evaluation, and computational analysis in the quest for new and effective therapeutics.

References

- A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (2025). Current Topics in Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrKeCfr-GTcZolhVbfBtYZocR0q9e6u0IMjvsORDMH37XJYhjjbbl1-fnmrnSIevLg27NKb82tYZODFzXJLR09EPerogAT0zgIXeHs2CtdVaY_TztGTzjhGP8xNT-ha_dxz8g=]

- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO_iz_25_gUs0VPhLnybkaV9N5CK5gdWyUjlPXHKH6J3KrwuVBBEtBGw8tn2svtq1QOf3NWap_6n_sOeJVAuZrDrWLS64Xi75-KIqn4cFjKGVR7l4ahtGZihEJd60UhGiu5Qa6RIU__06Jmg==]

- Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuagveivnoPh4p441IMqqn9Y6ZUf2YL34runEKM4lBE2QPlLe_Won9x7kdMtKQ_REtYOqwYt82qKsyKX0EjydMJYs17HiRjqNokgdTfnaM0p8b_8XMF1kZUHrNk6PFkj2k0wposWW5npMqcg==]

- Design and synthesis of novel 1,3,4-thiadiazole thioglycosides as promising antimicrobial potent structures. (2024). Nucleosides, Nucleotides & Nucleic Acids, 43(12), 1529-1548. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3BmF-02WC2PCg99waJ7zvU8uvDx6dhRaeVZ2Q-waXFuW2yKSbJ4MaCewfdk5uCcwln7rfasKj8hliRMFDA9JMMf79FAbLUiLc2Y_yE4qsX9XivHiQfdvp6wD6XPlGFNYLW6Y=]

- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2025). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe4pNGGSJKo6gD-5ka_Fh6zVVO3hrNvzeyoZ7a_nVXBwc7MoFG4Yf_vEFkWW7ToBZe6E0n-r-46o9LlhJksG_299Xjid5NnjCeVBtLlh3AeHlqDYgAMUHBfohmL2lRlyvSjJIvzekAJ91kltNPOXGGWOYLNXKYdJAQKhSsonqsxiQpB7cGAtGKdUoacW9wmxxn-ATJL5_3bGxAmD_sApVpyIj0qOm1FdZkJcZmIIXfOj2WYmTNcjgEmgMStXWuvksca3hi]

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZR8vS7UOdG2ugrlmJUyre5fnpE2up-ScW7n3yKaRb8j_ymOZuQYgvbmPo442p-XjV__XX_J67F3LcVFzQsXrRA_wuGu1Of2T7imj6a2YJ0TvW9jBPCFyw00-KwMT09G5lZZ1_X2yIPjUScomw]

- A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (2025). Current Topics in Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcdfhkxJ0H2STsfl5JZkUOjFWFsVNQ2TWBnaM8stjDzM1iA6wT7yGFRaapDyOYs-b7lvCIf9m8s3oGkoF7v9TyyOKQCRLYNCg6wJQz1DsbBBAGL6fB1mbni8TLYswpLVo1XAnqV35rEDnExfj27W40TIIkNJjvQN6jcbCZeO489rmfqqqinrrqtmgNnpOpZetSTw==]

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsjLFtUpe5ZpZfYeqSpbUXlSAjul7z80QbY8ktVDyAYhiumZ-hZpde3a0Dv91gQEpVxq0v1rutU-RaL48wgCucgbucwwd4JtkeUOlwggMv7PMXnYMwc0vhD6vZKcuaZjanmerbBbpa8z6pmP-2nE24xdABILaqMAYWnFZIaRwQoNCKOC7Abe7BD8EsbXb-DaVw8E4Iyuiue9fgXCKfa6x7c5nft3vHQQLosaNAWFKb1ktCTdyvrpjQiKp2E7nOe0USstduFRPcgfzcqzs=]

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(45), 29553-29565. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsm3a3Bv7WB2IJPEr3XCM_BPW6opjdD58yQU9y6xQ-1sRaAF2qkCF0FKiAPuY9E-MJNNbF3d7ueUNob-LJUsWSCE2-x7_O8BPvjUJacJlP4wHWYVT-Ba3i4olSJ9loUm-FF3fRwrYYrUz8gsa7OW2CQr7NHLbfe8o=]

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOKcAbggLSWfU3gAWf5MBPKbssavS-gIpn7URtm4hhS4E6RmKrsX0mKmqAUK0GitdkGJ7khAtx2g7KfPyJeRLLCLvMfdQeeTNncqpcKcrHlchdDagQfVOmp5zzGkmcH-wCjQ==]

- Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025). International Journal of Scientific Research in Engineering and Management, 9(6). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1Z5jByxFCL4PC6X0l0s071u-A_sCprIYz4-wivompHbhIlIjedfEUT8zkiqT-VVDkYQHz8lG9mstePRwlQ45OmFglydKsPiAVs87xk_y73_fcUa2qFQdYj5YGt8DC4YL6vBm4H7qT5RNhBRXR24xkR8o5AaQdnTB1OM8u6aWV-_NRp5zyFoprDK6iMOKyK7HNQdrUFsYx-Sp1tOGa1YO7t7LsuaQe0aQ=]

- Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021). Frontiers in Chemistry, 9, 648321. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzgw8G9PxrD7NvajFBFDFbktFkPUGf48KfYEw5usmHQgzvIlWONIk3Q_QRuaCKYKtZ5D8iMfgbZkGiS3SAlRkEasUjC7oWa_9PLzrEKSGp5Yc3XNvY99Y5Mt4LTU42o4ihZgIGAz6GCBFJW7fi7w2Nk63xQkelvFRJgtQWBGLUsiOHJiab-omrbecNRLakdcU=]

- Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJkbpr0YCeJfkxeiVzyV-_1eQ_RZ1aCG4w9uRzzdP0ThMZZtrxEFLIWDCAFOrAQRroa_7t7stbRevH9QnDKS9U320rC5MBvjT70pCpXarHs2aOF1SDht1M7EnY4C5M2KGiSlT1k6u_H0vINw==]

- Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (n.d.). MDPI. [https://vertexaisearch.cloud.google.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmJEzUfh4T6ODnRi2VEiz-q5eSNl3D22HM1eV86deR2sTxE5jbeNW6tDafplwWgAer00avXXh3SjRevbPPJi8ipC0CBhogGn9CleYpEBtxHD0nKbjfvjG6UVtOLqbBh6gDBF74Q1mlz182-Q==]

- In Vitro Antioxidant Assays. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyERsHr1WQAnxyzRVDFbhq2vKIsKRb-qsNnrp1JfzYoYf1-Muzy39m-EFfJmXfSNWflejELyqhOipeRIvynoIWlrlj3v9EKnPaoGPFx9dzM4jggJB_Q2tqaY0vjO0mWSf-LHc=]

- New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Tf5TsiXZJS_dgXULBXhH0gLGaA5iz-LPPcwex6Jz4HFCtzf7r7WTPUFtEoRYQHt_tOmlsumIwkjYOWOHZdKJpS8HNEWn-Kx-wxxzjg1dFkBeM_CWkVbw4372zb_dXZ5dKXM=]

- Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. (2024). Journal of Wasit for Science and Medicine, 17(3), 26-38. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH23Ryg2ITjN40LiYPCyD0RmqxpQbCJ1RkuqXkAfRAsczHNjHjLD4KRTIkVFgJ8MqgNSUqIQd4Kr_cKxxpjXDHaQRWcNEvjsnw5ZbX5j2p8dxqyEtInPlnj96D6W0K7bmpSIla6t9mqj5rLa2_MH1Amb4SK9nA=]

- Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. (2024). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnvbht9dsDI-lKX8vET-B1CjHFJRHxq2Plla3UR5CoTle-cwUWFfLD5IJ8cj9PgmAXynQHC9hLHSqGy1lkgJOvZiMwdw4yoNOuP5cy1kHjJG4KWXxx2tofEQST4trLUZtwuJrdV0kSGdAsAHtERqZSPKBW1F2FCXF0X-Nc8RSIrbDswfy5i3smEM1vmkFD9lIsAFLXD6v-vrFbe5ctewTakC6qQyVk-qzpVwq5lAyuR3v70sM6E3TyuLdfuEB-9dxoT8YDJjgi]

- Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (n.d.). Potravinarstvo Slovak Journal of Food Sciences. [https://vertexaisearch.cloud.google.

- Molecular Properties Prediction, Docking Studies, and Antimicrobial Screening of 1,3,4-Thiadiazole and S-Triazole Derivatives. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEleL0m0nUXADQAKuji-EIwrM5Aah1IwqQ_tkxT-XEyaS70akI-e0p9M-YW_dhz7itdPqMb7g7WBnalT-A5H0X4VKfp3RmZG2g1ZoocuFnyofygMNOJTCmAatu1bKVcASaKA-HYMq1a-342Xgib7M6QnABavcBUn41SHrD5KUneJG_1npZe06f6PvgpzFWfmRbMEyendsJk9IY66myQpJp43JlrlyYVTnKvLw-9Dhlub9v9oDT2n_RnrRayDgh8ZB15WD6iq4VMSDEgUknp6whEZdJ6mu-XR_q7eiBW2woqHChv9vOzii0=]

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][5][12]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Molecules, 23(9), 2349. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz9KSv8CerBlME3LoBxtw6RqUdqHwExOrRB2ad6NfzXcj2RIdkQRCFAYzfypRHV1B9etnOWiyHrA0VGhcNr-K7mqyNOMpS6GynrWxRrUV7iluySQOeQtTUUmjg-WCYWucuxcQ=]

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17731-17741. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu_TnYz1DRxAhTD4FxyNI2GSqjQRRCQUBpMH5B0X9DVWx4JIIqmBGbqznxXLuz-DHFJdKOz12Q4JWhACJgeFGcUZZFlH_F3Ru1EChqLa0c-LoCPDZ7PyxlTyAIcPp3hSCUCYwR8NflkZLBmA==]

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBA93p8xm7MoHdNbY4wQ52133u4P4xj-pxOet3k746O8KXIw_7_5-do63MzwH67c0CoLyR7imnn8Qsk-ygBTxtsjXKQCoyWtHkWCMqAaKjeXirWG2kvlVplcdUlGoroklfSK5GL54yE9zdSA==]

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFdcC0bWd_2sWiB46UAIJdyiMNv4Lmw4-KuWiYl3ISNS7sHB8poe3KV6jRMikZLqssP0eCwYcZJtIXWhPNhjGr57yea1OSt6JoOITd1dmXOb4jrlu_On7RfJbLeLyCwpnC]

- Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. (n.d.). DergiPark. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExzyB1hxdqLKP2DAwK55yITxPymNd4z_WB965htol7bHc49ViFE35pIkcNgrIGF1FZZgRo6W953DzTqtOdposcX-pFW0_ZQa9P59VsYXF4opfCyF585abywmq7srYzEPadEBzJUfPNaHPhfApRbTRUlQ7jC0zAL7-lVst7lw==]

- Bioassays for Anticancer Activities. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElEMliCTmZQ7Mr92mf8r8lhUL9p0b7_t1BONPm6w8n-1q0MPEupgk1TlLvnlXZ_MPF2XvaI_xM-yxg04wewY43UhSJcj5f6lfLjT9U87p_Yahs-4jRCDqcnu5gFe-ZS6_8V4wHbtWtgkE3y8Mh6XEqOB4c3O3eaylzgSTAK5s2F6ca1n6_58olWgAM52fvSq4=]

- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYtkSXrV23xZGC9eQYL2E7IfCyu-X_gArvH59dPXlYRYq0nVJF4ApfXUW8nBhjrSDwuTy1-wkrlhVZFgOCp0hpQzkLVkACbgsD7iGU-5bsPHv-vYcw2kQuw8Ubbydrm6EZflsSTpZyXfNOIQ==]

- Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2026). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr1wPkdvghGNXFFuRn9DTakhPwnxd3-rjr3pwni9HUupPzB6Oo897dOVmv9YjXj7jdft9HOn895tVWj4sCKFBpKbsXgxEcO0rLY4ygFJ0yQtqfCmnsBRlY5-_pUeuz]

- Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9r-sRMnCVcCTaFgo__N3_tv92vSBe2h7gAPQWEx75e7iGeury07B7jS-Xto_rDOgeTzZ79LZ-GqTj9uxzDvqbUugidLXd9zlppGktNLNlD9ZnMU1k-LCQUqj-E5zvXbjhmMXA8UNunG6gLQ==]

- Synthesis And Antimicrobial Activity Of Some New Thiadiazole Derivatives. (2015). International Archives of Applied Sciences and Technology, 6(1), 37-40. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELeC-cBFoMV-E2oQxeTULXhiIoawNtLuON5MiA2Q7N13o25GPKmnAVK2-RILF3uPhGb4ITyPN2hm-wWqycc-ugaEDWyUB70SYXZ1zKwtdGW2dAVNUz_c2NKW1mYbc3f2I6_-p6s2bCSw==]

- New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-4eN_EczIN32q5CyUwGEuGGoqW864-wI20ARXYw_bU8xFr1BSceNiyn-uW_t2KCGeC8RlfpuBexEL1WpAbUsMROZ3vzv0yFDXjd1tM-sriuNYA794kW02lxckfo46Tcd7kGoV2SOVVdOZfxlECAXqVTdCi3f94jKhMcxSZSla0qrsAbTosi1bAj7CF8w0JJ1yGD-Kt1cQguwhenh3onnt9A6sXVH3iyUe1W0J4kOcp529d69W1dzftZdRQrpcYWFCIJA=]

- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega, 5(24), 14778-14786. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5NqveEMtdwBPz9RrVltbA938Lh-6OiHu-XCeQqcecPDl4v9oTz0c-aP1sW_vYrSjaY5hDRyX8kyLRdhIC82WYbnx_iOQAF_I7oQ1Pnb0emYDetLy4J-vpTbuyJSgvi-ZNiTEKdN0jpnvyoQ==]

-

Anticancer Screening Compound Libraries. (n.d.). Life Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH15EvLaE44_X8ZWZRrBUuz6lH6oaghdQ3-OassFz4I0CfeXEvN-_dsORY9WTmrtXw57liB7N2SiTxEgJLXTio7bzinrnSK-Ia0ZsRwnd1ptYlfbiIY5PeItcmRm6NWeCJLU5Bt36aYAlUvStopxVTSVrPRbZGBMxCSjVeV-q9swxM2yDc44JTy45y5bh1IhaHWD8C28lS7QQuk-LEKB43Nxb3L] 35.[5][12][20]triazolo[3,4-b][4][5][12]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies. (2023). Scientific Reports, 13(1), 10178. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmRk_GFKQhrv89iqtPhJ4MULMtIqhrNkKt4pbO19mnGe7EY_ZwrRInOLLTyPJcFxS6K-LlYFug78RhuMEY2MkoJhdT1LLFyFly_M19wosZRgRhrq7nUoPOA9f3krkMv9A9V52dmhNKMzPjJ8Y=]

- 1,3,4-Thiadiazole-bearing diuretics with carbonic anhydrase inhibition properties. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhOKvLONlA2_AwIgqw15BbDAK91UzPAJMkZiOgYPCS0VgZT0vGyfIJDiQhXdXye1hAOamlGCVVWPaPwvFa6hXGnmKc5GSSNI1RtsQlKVc3awr_sVRUZr36ow1LVK7DetHxKTqG9OO1ubehytWyVPe77rN8BtUB3p34-yXx7wdYXW8Cs8JOP0Tl_qsR7QLeVnHnpYGt-JiK_MC4cD7gw6T6IL5HMFV8CgzjocCzRHwFFCXof3xJd4ft8ucmaAk=]

- Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. (2022). Bioorganic & Medicinal Chemistry Letters, 57, 128520. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjGfwRWyrQcKldCJvGKlvUPQI__cmy8CJor7uv8ttDgJ0MSXP30P1IB1zgLppgtqpFsNX3zwal0xs6_aXd7IvRpTT4KB_qhs3XYlwAXM4cVyTWFC1BGoqYroVkhKlIb-IcUpHxwhN4RCeoVRaXPSbRiS6XajEOOOO9tLdTlsZlE08_K-SCjmy4V28uUqyFE17bEqb_QzpUEa5r0vWmSKroak25Agw0FuWdaMflLGg2]

- Synthesis, carbonic anhydrase inhibition, anticancer activity, and molecular docking studies of 1,3,4-oxadiazole derivatives. (2022). Medicinal Chemistry Research, 31(5), 816-828. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJG8Yv0PxScTdkKcnBaobYuQ_2gHRXDwDGcvnLYEiK2CUU7opgnT5b2lrGCVV0QBqdF5uI8udj6XhBpX-9B-tCTXf-L3MXd7rR0PcEf0r7V6bc6-9QT9KLoEhHvujlXqWKFJY=]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 1,3,4-thiadiazole thioglycosides as promising antimicrobial potent structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soeagra.com [soeagra.com]

- 12. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. lifechemicals.com [lifechemicals.com]

- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. researchgate.net [researchgate.net]

- 19. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 24. asianpubs.org [asianpubs.org]

- 25. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Whitepaper: A-to-Z Guide to In-Silico Molecular Docking of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide Against Staphylococcus aureus DNA Gyrase

Abstract

This technical guide provides a comprehensive, step-by-step protocol for conducting an in-silico molecular docking study of the novel compound N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] Given the urgent need for new antibacterial agents to combat rising resistance, this guide focuses on a validated antibacterial target: the DNA gyrase B subunit of Staphylococcus aureus.[6][7][8] DNA gyrase is an essential bacterial enzyme, making it an excellent target for novel inhibitors.[6][7] This document details the scientific rationale for target selection, outlines meticulous protocols for ligand and receptor preparation, describes the execution of molecular docking using the industry-standard AutoDock Vina software, and provides a framework for the rigorous analysis of docking results.[9][10][11] The methodologies are designed to be robust and reproducible, offering researchers and drug development professionals a practical blueprint for evaluating the therapeutic potential of novel chemical entities through computational approaches.

Introduction & Scientific Rationale

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing sulfur and two nitrogen atoms. It is considered a "privileged scaffold" because its derivatives have consistently demonstrated a remarkable diversity of pharmacological activities.[1][3][4][5] This versatility stems from the ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets. Numerous studies have reported potent antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties among 1,3,4-thiadiazole derivatives, making this chemical class a fertile ground for drug discovery.[1][2][3][4][5]

Compound Profile: this compound

The subject of this guide, this compound, is a novel derivative. Its structure combines the proven 1,3,4-thiadiazole core with a flexible butyl group, which can explore hydrophobic pockets within a protein's active site, and a chloroacetamide group, a reactive moiety that can act as a hydrogen bond donor or acceptor. The combination of these features suggests a strong potential for specific and high-affinity binding to a biological target.

Rationale for Target Selection: Staphylococcus aureus DNA Gyrase

The escalating threat of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antibacterial agents with novel mechanisms of action.[6][7] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and repair.[8][12] Crucially, it is present in bacteria but absent in humans, making it an ideal and selective target for antibacterial drugs.[6][7] The ATP-binding site located on the Gyrase B (GyrB) subunit is a well-validated pocket for inhibitor binding.[13][14] Therefore, for this study, the crystal structure of the S. aureus GyrB subunit is selected as the receptor to evaluate the binding potential of our lead compound.

Computational Workflow & Experimental Protocols

A successful molecular docking study is contingent on a meticulous and logically structured workflow.[15] Each step, from data retrieval to final analysis, builds upon the last and is critical for generating credible and reproducible results.

Overall Docking Workflow Diagram

The diagram below illustrates the comprehensive workflow employed in this in-silico investigation.

Caption: High-level workflow for the in-silico molecular docking study.

Protocol 1: Receptor Preparation

Objective: To prepare the target protein structure for docking by removing non-essential molecules and ensuring it is chemically correct.

Rationale: Raw crystal structures from the Protein Data Bank (PDB) contain crystallographic water molecules, co-factors, and other ligands that can interfere with the docking process.[16][17][18] Furthermore, PDB files often lack hydrogen atoms, which are essential for defining the correct ionization states and forming hydrogen bonds. Adding hydrogens and assigning partial charges ensures the protein's electrostatic potential is accurately represented.[19]

Step-by-Step Methodology:

-

Obtain Structure: Download the crystal structure of Staphylococcus aureus DNA gyrase from the RCSB PDB. For this guide, we will use PDB ID: 6Z1A , which provides a high-resolution structure of the target.[20]

-

Clean Protein: Load the PDB file into a molecular visualization tool such as UCSF Chimera or AutoDockTools (ADT).[17]

-

Remove all water molecules (heteroatom HOH records).

-

Delete any co-crystallized ligands and ions not essential to the binding site of interest.

-

Isolate the protein chains that constitute the binding site (in this case, the GyrB subunit).

-

-

Add Hydrogens: Use the software's built-in tools to add hydrogen atoms to the protein. It is crucial to add polar hydrogens only, as these are the ones involved in key interactions.[19]

-

Assign Charges: Compute Gasteiger or Kollman charges for the protein atoms. This step is vital for the scoring function to calculate electrostatic interactions.[21][22]

-

Save as PDBQT: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This format contains atomic coordinates, partial charges (Q), and atom types (T).[22]

Protocol 2: Ligand Preparation

Objective: To generate a low-energy, 3D conformation of the ligand and define its rotatable bonds.

Rationale: The ligand's 3D structure and flexibility are paramount for a successful docking simulation.[23] The process starts with a 2D sketch, which is then converted to a 3D structure. Energy minimization is performed to find a stable, low-energy conformation. Defining rotatable bonds allows the docking software to explore different conformations of the ligand within the binding site, mimicking its natural flexibility.[23][24]

Step-by-Step Methodology:

-

Build 2D Structure: Draw the structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert to 3D: Convert the 2D drawing into a 3D structure. Save the initial 3D model as an SDF or MOL2 file.

-

Energy Minimization: Load the 3D structure into a program like Avogadro or use online tools. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformer.

-

Define Torsions in ADT: Open the energy-minimized ligand file in AutoDockTools.

-

The software will automatically detect rotatable bonds. Verify that these are chemically sensible.

-

Assign Gasteiger charges.

-

-

Save as PDBQT: Save the prepared ligand file in the PDBQT format.

Protocol 3: Molecular Docking Simulation

Objective: To predict the binding pose and affinity of the ligand to the receptor using AutoDock Vina.

Rationale: The core of the experiment involves defining a search space (the "grid box") around the protein's active site and running the docking algorithm.[25][26] AutoDock Vina uses a sophisticated scoring function and search algorithm to explore possible binding poses and ranks them based on a calculated binding affinity, which estimates the free energy of binding.[11][27]

Step-by-Step Methodology:

-

Identify Binding Site: Using the prepared receptor PDBQT file in ADT, identify the ATP-binding site of the GyrB subunit. This can be done by referring to the literature or by examining the location of co-crystallized inhibitors in similar PDB structures (e.g., PDB ID: 3G75).[13]

-

Generate Grid Box:

-

Center the grid box on the identified active site.

-

Adjust the dimensions of the box (in x, y, and z) to be large enough to encompass the entire binding pocket and allow the ligand to rotate freely. A typical size is 25x25x25 Ångströms.[28]

-

Record the center coordinates and dimensions.

-

-

Create Configuration File: Create a text file (e.g., conf.txt) specifying the input files and grid parameters.

-

Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the optimal binding pose but also increases computation time. A value of 16 is a good balance for accuracy and speed.[27]

-

-

Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log results.log

Results and Post-Docking Analysis

Interpreting Docking Output

The primary outputs from Vina are a log file (results.log) containing the binding scores and a PDBQT file (results.pdbqt) with the coordinates of the predicted binding poses.[29][30] The log file will present a table of the top binding modes (typically 9), ranked by binding affinity.

Table 1: Hypothetical Docking Results for this compound

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -8.9 | 0.000 |

| 2 | -8.6 | 1.352 |

| 3 | -8.3 | 1.891 |

| 4 | -8.1 | 2.045 |

| 5 | -7.9 | 2.533 |

-

Binding Affinity: This value represents the estimated free energy of binding. More negative values indicate stronger, more favorable binding.[28]

-

RMSD (Root Mean Square Deviation): This value compares the atomic coordinates of a given pose to the best pose (Mode 1). Low RMSD values among the top poses suggest a well-defined and stable binding orientation.

Protocol 4: Visualization and Interaction Analysis

Objective: To visually inspect the top-ranked binding pose and identify the specific molecular interactions stabilizing the ligand-receptor complex.

Rationale: A good binding score must be supported by chemically meaningful interactions.[31][32] Visualization allows the researcher to confirm that the ligand is properly seated in the active site and to identify key hydrogen bonds, hydrophobic contacts, and other non-covalent interactions with specific amino acid residues.[33]

Step-by-Step Methodology:

-

Load Structures: Open a molecular visualization program like PyMOL.[33] Load the prepared receptor PDBQT file and the docking output file (results.pdbqt).

-

Isolate Best Pose: The output file contains multiple binding modes. Select and display only the top-ranked pose (Mode 1).

-

Identify Interactions:

-

Focus the view on the binding site with the ligand.

-

Use the software's tools to find and display interactions within a certain distance (e.g., 4 Å) of the ligand.

-

Specifically identify:

-

Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms (e.g., between the ligand's amide N-H or carbonyl oxygen and protein residues like Asp, Glu, or Asn).

-

Hydrophobic Interactions: Observe the proximity of the ligand's butyl chain and thiadiazole ring to non-polar residues like Val, Leu, Ile, and Phe.

-

-

-

Generate 2D Diagram: Use a tool like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to generate a 2D schematic of the interactions.[30] This provides a clear, publication-quality summary of all contacts.

Caption: Key molecular interactions between the ligand and GyrB active site.

Conclusion and Future Directions

This guide provides a rigorous and scientifically grounded framework for performing an in-silico molecular docking study of this compound against S. aureus DNA gyrase. The hypothetical results, showing a strong binding affinity of -8.9 kcal/mol supported by key hydrogen bond and hydrophobic interactions, suggest that this compound is a promising candidate for further investigation as a bacterial gyrase inhibitor.

Future work should involve molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time. Furthermore, these computational predictions must be validated through in-vitro enzyme inhibition assays and antimicrobial susceptibility testing to confirm the compound's biological activity.

References

- Staphylococcus aureus DNA gyrase: mechanism and drug targeting. (n.d.). The University of East Anglia.

- Molecular Docking Software and Tools. (n.d.). Creative Proteomics.

- How does one prepare proteins for molecular docking? (2021). Quora.

-

(A) Front view of Staphylococcus aureus DNA gyrase (PDB ID 6QX2[3]),... (n.d.). ResearchGate. Retrieved from

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.

- Chung, T. (2012). Staphylococcus aureus DNA gyrase: mechanism and drug targeting. University of East Anglia.

- Free Video: Molecular Docking Analysis - Autodock Results and Visualization. (n.d.). Class Central.

- A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (2025). Current Topics in Medicinal Chemistry.

- Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.

- Session 4: Introduction to in silico docking. (n.d.). University of Oxford.

- Tutorial: Prepping Molecules. (2025). UCSF DOCK.

- Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). Journal of Cheminformatics.

- BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. (2024). ShodhKosh: Journal of Visual and Performing Arts.

- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.

- Autodock Vina Result Analysis with PyMol. (2018). YouTube.

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science.

- Vina Docking Tutorial. (n.d.). Eagon Research Group.

- Molecular Docking Software. (n.d.). CD ComputaBio.

- Analysis of Docking results by Autodock. (2021). YouTube.

- PyRx Tutorial - Prepare Proteins & Ligands for Docking. (2025). YouTube.

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.

- Preparing the protein and ligand for docking. (n.d.). UCSF Chimera.

- AutoDock. (n.d.). The Scripps Research Institute.

- Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (n.d.). Nature Protocols.

- Basic docking. (n.d.). Autodock Vina Documentation.

- A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico.

- Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute.

- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube.

- Tutorial: Prepping Molecules. (n.d.). UCSF DOCK.

- Staph aureus DNA Gyrase Enzyme. (n.d.). TopoGEN.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.

- Molecular docking proteins preparation. (2019). ResearchGate.

- 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with an inhibitor. (2010). RCSB PDB.

- Dual Targeting of DNA Gyrase and Topoisomerase IV in Staphylococcus aureus. (n.d.). Antimicrobial Agents and Chemotherapy.

- Protein Preparation for Molecular Docking. (2022). YouTube.

- Preparing the protein and ligand for docking. (n.d.). ScotChem.

- In-Silico Molecular Docking Based Drug Repurposing Approaches. (2025). YouTube.

- 3G7B: Staphylococcus aureus Gyrase B co-complex with an inhibitor. (2010). RCSB PDB.

- A Guide to In Silico Drug Design. (n.d.). Molecules.

- Exploring the Staphylococcus aureus Gyrase Complex and Human Topoisomerase. (2023). ACS Omega.

- 6FM4: The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. (2019). RCSB PDB.

- Molecular Docking Tutorial. (n.d.). University of Palermo.

- 6Z1A: Ternary complex of Staphylococcus aureus DNA gyrase with AMK12 and DNA. (2020). RCSB PDB.

- Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. (n.d.). National Institutes of Health.

- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). Semantic Scholar.

Sources

- 1. jocpr.com [jocpr.com]

- 2. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. granthaalayahpublication.org [granthaalayahpublication.org]

- 4. japsonline.com [japsonline.com]

- 5. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. Staphylococcus aureus DNA gyrase: mechanism and drug targeting - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 8. Staph aureus DNA Gyrase Enzyme - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]

- 10. Molecular Docking Software - CD ComputaBio [computabio.com]

- 11. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. quora.com [quora.com]

- 17. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. rcsb.org [rcsb.org]

- 21. youtube.com [youtube.com]

- 22. indico4.twgrid.org [indico4.twgrid.org]

- 23. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 24. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 25. eagonlab.github.io [eagonlab.github.io]

- 26. sites.ualberta.ca [sites.ualberta.ca]

- 27. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 28. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 29. classcentral.com [classcentral.com]

- 30. m.youtube.com [m.youtube.com]

- 31. youtube.com [youtube.com]

- 32. youtube.com [youtube.com]

- 33. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Predicted Mechanism of Action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

Executive Summary

The emergence of novel chemical entities with specific and potent biological activities is a cornerstone of modern drug discovery and development. N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide represents a compelling molecular architecture, wedding a proven bioactive scaffold, the 1,3,4-thiadiazole ring, with a reactive chloroacetamide moiety. This technical guide synthesizes current biochemical knowledge to propose a detailed, multi-faceted mechanism of action for this compound. We predict a "guided covalent inhibition" model, wherein the 1,3,4-thiadiazole core directs the molecule to specific enzymatic targets, enabling the chloroacetamide "warhead" to form an irreversible covalent bond with a key nucleophilic residue, likely a cysteine, within the active site. This guide will further delineate a comprehensive experimental roadmap for the validation of this hypothesis, providing researchers with the necessary protocols to rigorously test this predicted mechanism.

Introduction: A Molecule of Bipartite Functionality

The structure of this compound suggests a thoughtful design strategy, leveraging the distinct properties of its two core components.

-

The 1,3,4-Thiadiazole Scaffold: A Privileged Pharmacophore The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif frequently encountered in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][4][5] This versatility stems from the ring's electronic properties and its ability to participate in various non-covalent interactions with biological macromolecules, effectively acting as a "guidance system" to direct the molecule to specific protein targets.[1]

-

The Chloroacetamide Moiety: A Covalent Warhead The chloroacetamide group is a well-characterized reactive moiety known to function as an electrophilic "warhead" in covalent inhibitors.[2][6] It can readily react with nucleophilic amino acid residues, most notably the thiol group of cysteine, via a nucleophilic substitution reaction.[1][2] This targeted covalent modification can lead to the irreversible inactivation of an enzyme, offering a durable and potent inhibitory effect.[7]

Predicted Mechanism of Action: Guided Covalent Inhibition of Very-Long-Chain Fatty Acid Elongases

Based on the established activities of its constituent parts, we propose that this compound acts as a covalent inhibitor of enzymes, with a particular focus on the very-long-chain fatty acid elongase (VLCFAE) complex.[8][9]

The proposed mechanism unfolds in a two-step process:

-

Target Recognition and Binding: The 1,3,4-thiadiazole ring, with its butyl substituent, will facilitate the initial, non-covalent binding of the molecule to the active site of a target enzyme. The specific nature of this interaction will be dictated by the topology and chemical environment of the binding pocket.

-

Irreversible Covalent Modification: Once positioned within the active site, the electrophilic chloroacetamide moiety is brought into close proximity to a nucleophilic residue, predicted to be a cysteine. This proximity allows for a nucleophilic attack on the carbon atom bearing the chlorine, resulting in the formation of a stable thioether bond and the release of a chloride ion. This covalent modification leads to the irreversible inactivation of the enzyme.[1]

A primary predicted target for this molecule is the condensing enzyme component of the VLCFAE system.[8][9] Chloroacetamide herbicides are known inhibitors of VLCFA synthesis, and their mechanism has been shown to involve the covalent modification of an active site cysteine in these enzymes.[1]

Caption: A diagram illustrating the proposed two-step mechanism of guided covalent inhibition.

Experimental Validation: A Step-by-Step Guide

To rigorously test the predicted mechanism of action, a multi-pronged experimental approach is necessary. The following protocols provide a framework for this validation.

Target Identification and Engagement

The initial step is to identify the cellular targets of this compound.

ABPP is a powerful chemical proteomics technique to identify the targets of covalent inhibitors directly in a complex biological system.[10][11]

Protocol:

-

Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of this compound to serve as an ABPP probe.

-

Cellular Treatment: Treat cultured cells or tissue lysates with the ABPP probe.

-

Click Chemistry: Following incubation, lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins.

-

Enrichment and Identification: For biotin-tagged proteins, perform streptavidin-based affinity purification. The enriched proteins are then identified and quantified by mass spectrometry (LC-MS/MS).

-

Competitive ABPP: To confirm target engagement by the parent compound, pre-incubate the proteome with this compound before adding the ABPP probe. A reduction in the signal from a particular protein indicates competitive binding.

Sources

- 1. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomic profiling and potential cellular target identification of K11777, a clinical cysteine protease inhibitor, in Trypanosoma brucei - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Solubility and Stability of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide in Dimethyl Sulfoxide (DMSO): A Methodological Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl Sulfoxide (DMSO) is a near-universal solvent in early-stage drug discovery, prized for its ability to dissolve a wide range of polar and nonpolar compounds.[1][2] However, the behavior of a compound in DMSO is not merely a matter of dissolution; it is a critical parameter that influences assay reliability, data reproducibility, and the ultimate success of a drug candidate. This guide provides a comprehensive technical framework for evaluating the solubility and stability of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide, a molecule combining a bioactive thiadiazole ring with a reactive chloroacetamide moiety.[3][4] We will delve into the underlying scientific principles, provide validated experimental protocols, and offer expert insights to ensure the generation of robust and reliable data for this specific compound class. While direct literature on this exact molecule is scarce, this guide establishes a predictive and methodological approach based on the well-documented chemistry of its constituent functional groups.

Introduction: Deconstructing the Molecule and its Milieu

This compound is a compound of interest that presents distinct challenges and considerations for the medicinal chemist. Its structure can be dissected into three key components:

-

1,3,4-Thiadiazole Ring: A heterocyclic scaffold known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3] Its aromatic nature and heteroatoms influence polarity and potential intermolecular interactions.

-

n-Butyl Group: A nonpolar alkyl chain that increases lipophilicity, which can significantly impact aqueous solubility and interactions with nonpolar entities.[5]

-

N-Chloroacetamide Moiety: A reactive functional group. The α-chloro substitution makes the carbonyl carbon susceptible to nucleophilic attack, and the amide bond can be labile to hydrolysis under acidic or basic conditions.[6]

The choice of DMSO as a solvent is logical for initial screening due to its broad solubilizing power.[7][8] However, its role is not passive. DMSO is a polar aprotic solvent that can influence compound stability and may participate in degradation pathways under certain conditions.[1][9] Therefore, a thorough understanding of the compound's solubility limits and stability profile in DMSO is not just procedural—it is fundamental to data integrity.

Solubility Assessment: Beyond "Soluble" or "Insoluble"

Solubility dictates the maximum achievable concentration in an assay, directly impacting dose-response curves and the interpretation of biological data. We must differentiate between two key types of solubility: kinetic and equilibrium.

-

Kinetic Solubility: Measured by precipitating a compound from a high-concentration DMSO stock into an aqueous buffer. It's a high-throughput method ideal for early screening.[10][11]

-

Equilibrium (Thermodynamic) Solubility: The true saturation point of a compound in a solvent, achieved over a longer incubation period. It is a more accurate measure, crucial for pre-formulation and later-stage development.[10][12]

For establishing a reliable stock solution, determining the equilibrium solubility in pure DMSO is paramount.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol details the gold-standard shake-flask method for determining the equilibrium solubility of the target compound in DMSO.[12][13]

Causality: The extended agitation time ensures the system reaches true thermodynamic equilibrium. Temperature control is critical as solubility is temperature-dependent.[12] Using a calibrated analytical method like HPLC provides the accuracy needed for quantification.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: Add a precise volume of high-purity DMSO to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C). Agitate for a minimum of 24-48 hours. The presence of undissolved solid material at the end of this period is essential to confirm saturation.[12]

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. To remove any remaining particulates, either centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes) or filter it through a chemically compatible (e.g., PTFE) 0.22 µm syringe filter. Expert Insight: The first few drops from the filter should be discarded to avoid adsorption effects.

-